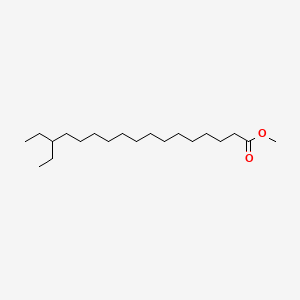

Methyl 15-ethylheptadecanoate

CAS No.: 55124-96-4

Cat. No.: VC18689797

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55124-96-4 |

|---|---|

| Molecular Formula | C20H40O2 |

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | methyl 15-ethylheptadecanoate |

| Standard InChI | InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 |

| Standard InChI Key | QZZDNGBEDAGNHK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)CCCCCCCCCCCCCC(=O)OC |

Introduction

Chemical Structure and Identification

Molecular Architecture

Methyl 15-ethylheptadecanoate features a 17-carbon backbone (heptadecanoic acid) with an ethyl branch at the 15th carbon, esterified with a methyl group. The IUPAC name is methyl 15-ethylheptadecanoate, and its SMILES notation is . The branched structure influences its physical properties, such as melting point and solubility, compared to linear FAMEs.

Key Identifiers:

Physico-Chemical Properties

Physical State and Stability

Methyl 15-ethylheptadecanoate is a colorless to pale yellow liquid at room temperature, typical of long-chain esters. Its density is approximately , and it exhibits a boiling point of at standard atmospheric pressure . The compound is stable under ambient conditions but may degrade at elevated temperatures or in the presence of strong oxidizing agents.

Comparative Data for Branched FAMEs:

| Property | Methyl 15-Ethylheptadecanoate | Methyl Palmitate (Linear) |

|---|---|---|

| Density (g/cm³) | 0.862 | 0.867 |

| Boiling Point (°C) | 354.6 | 417 |

| Solubility | Ethanol, DMF, Cyclohexane | Ethanol, Acetone |

Spectroscopic Characteristics

-

GC-MS: Fragmentation patterns align with branched esters, showing prominent peaks at m/z 312 (molecular ion) and 270 (loss of methanol) .

-

IR Spectroscopy: Strong absorption bands at (ester C=O stretch) and (C-O-C stretch) .

Synthesis and Production

Esterification Methods

The compound is synthesized via acid-catalyzed esterification of 15-ethylheptadecanoic acid with methanol. Reaction conditions typically involve heating at for 6–8 hours in the presence of sulfuric acid as a catalyst . Alternative methods include transesterification of triglycerides with methanol under alkaline conditions, though this is less common for branched-chain derivatives .

Reaction Scheme:

Industrial Scalability

Large-scale production faces challenges due to the limited availability of branched fatty acid precursors. Advances in microbial synthesis (e.g., using engineered E. coli) offer promising routes for sustainable production .

Applications

Industrial Uses

-

Biofuels: As a biodiesel component, branched FAMEs like methyl 15-ethylheptadecanoate improve cold-flow properties compared to linear analogs .

-

Lubricants: High thermal stability makes it suitable for synthetic lubricants in automotive applications .

Cosmetic and Pharmaceutical Roles

-

Emollients: Incorporated into skincare formulations for its non-greasy texture and moisturizing effects .

-

Drug Delivery: Acts as a solvent for lipophilic active pharmaceutical ingredients (APIs) .

Research Applications

-

Biochemical Studies: Used as a standard in GC-MS profiling of microbial lipids due to its distinct fragmentation pattern .

-

Cancer Research: Analogous branched esters demonstrate apoptotic activity in tumor cell lines, though specific studies on this compound are pending .

Analytical Characterization

Chromatographic Techniques

-

Gas Chromatography (GC): Retention indices correlate with branching degree; elutes later than linear C20 FAMEs .

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) separate it from co-eluting compounds using acetonitrile/water gradients .

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume